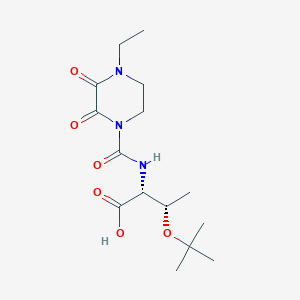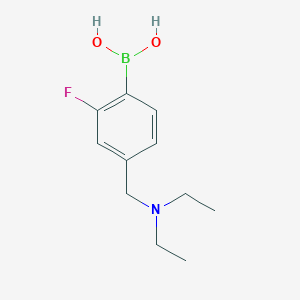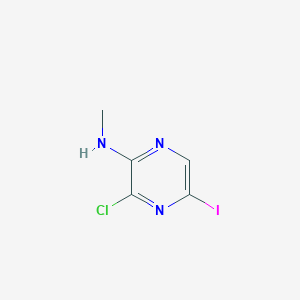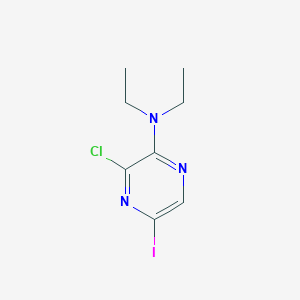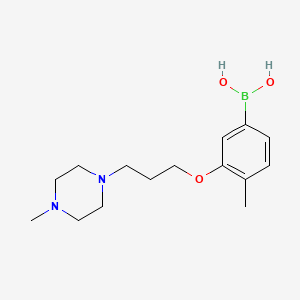
(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid
Übersicht
Beschreibung
“(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid” is a type of boronic acid, which are organic compounds that are important in organic synthesis . This compound is a reactant that has been used in the synthesis of 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene .
Synthesis Analysis
Boronic acids, including “this compound”, can be synthesized through various methods. One common method is the Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula: C10H12ClFO3 . The molecular weight of this compound is 234.65 .Chemical Reactions Analysis
Boronic acids, including “this compound”, are often used as reactants in various chemical reactions. For instance, they can participate in Rh-catalyzed asymmetric addition reactions and palladium-catalyzed oxidative cross-coupling reactions .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its melting point is between 242-247 °C .Wissenschaftliche Forschungsanwendungen
Fluorescence Quenching Studies
Research has shown that boronic acid derivatives exhibit fluorescence quenching behaviors in the presence of aniline quenchers in alcohol environments. This behavior is attributed to the formation of intermolecular and intramolecular hydrogen bonds, leading to conformational changes in the ground state of the solutes. These studies help in understanding the photophysical properties of boronic acids, which could be crucial for their application in fluorescence-based sensing technologies (Geethanjali et al., 2015).
Optical Modulation with Carbon Nanotubes
Phenyl boronic acids have been used to functionalize single-walled carbon nanotubes (SWNTs), demonstrating that the structure of the boronic acid influences the photoluminescence quantum yield of SWNTs. This effect is significant for saccharide recognition applications, showcasing the potential of boronic acids in the development of sensitive and selective biosensors (Mu et al., 2012).
Substitution Reactions
The ability of boronic acid derivatives to undergo substitution reactions with fluoride ions has been utilized for synthesizing fluorinated BODIPY dyes. This property is vital for creating radiolabeled compounds for imaging applications, indicating the versatility of boronic acids in chemical synthesis and material science (Hudnall et al., 2010).
Glucose Sensing Materials
Amino-3-fluorophenyl boronic acids have been synthesized for the development of glucose sensing materials. These compounds exhibit specific interactions with glucose at physiological pH, highlighting their potential in medical diagnostics and monitoring applications (Das et al., 2003).
Organic Synthesis Intermediates
Wirkmechanismus
Target of Action
The primary target of (3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, this compound acts as a nucleophile . The boronic acid moiety of the compound interacts with the palladium catalyst, transferring the phenyl group to the palladium in a process known as transmetalation . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involving this compound can be used to synthesize a wide range of organic compounds . The products of this reaction can be involved in various biochemical pathways, depending on their structure and functional groups.
Result of Action
The result of the action of this compound in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and functional groups.
Action Environment
The action of this compound in the Suzuki-Miyaura cross-coupling reaction is influenced by various environmental factors. These include the presence of a palladium catalyst, the pH of the reaction environment, and the temperature and pressure conditions . These factors can influence the efficiency and selectivity of the reaction .
Zukünftige Richtungen
The use of boronic acids, including “(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid”, in organic synthesis is a well-established field with many potential future directions. For instance, new methods for the synthesis of boronic acids could be developed, or new reactions involving boronic acids could be discovered. Additionally, boronic acids could find new applications in the synthesis of pharmaceuticals, agrochemicals, and materials .
Eigenschaften
IUPAC Name |
[3-chloro-4-(3-fluoropropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClFO3/c11-8-6-7(10(13)14)2-3-9(8)15-5-1-4-12/h2-3,6,13-14H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFOXUDKAZOXLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCF)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



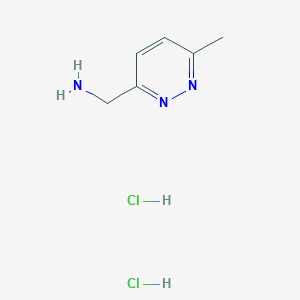
![4-[(5-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434174.png)
![Methyl 4-[(2,5-dichlorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434177.png)
![2-Chloro-N-cyclohexyl-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1434178.png)
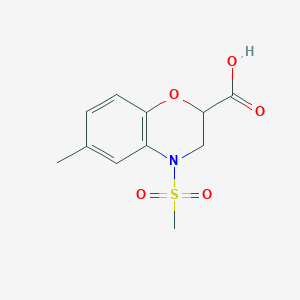
![Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate](/img/structure/B1434180.png)

![N-Boc-(+/-)-4-(4-{[tert-butyl(diphenyl)silyl]oxy}-phenyl)-3-amino-1-buten](/img/structure/B1434184.png)
